(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine
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Description
Molecular Structure Analysis
The molecular structure of CDTA includes a thienyl ring (a five-membered ring containing four carbon atoms and a sulfur atom), an amine functional group (NH2), and a chlorine atom . The InChI string representation of the molecule isInChI=1S/C4H8ClNO2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,6H2
. Physical and Chemical Properties Analysis
CDTA has a molecular weight of 169.63 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass and the monoisotopic mass of the compound are 168.9964274 g/mol . The topological polar surface area of the compound is 68.5 Ų . The heavy atom count is 9 . The complexity of the compound is 195 .Scientific Research Applications
Synthesis and Structural Analysis
The study of derivatives of similar chemical structures, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, involves understanding the reaction mechanisms and structural properties of these compounds. These insights are crucial for developing novel synthetic pathways and materials with desired properties. The synthesis and characterization of these derivatives offer insights into the potential modifications and applications of "(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine" in creating new chemical entities with unique physical and chemical properties (Issac & Tierney, 1996).
Environmental Remediation
Advanced oxidation processes (AOPs) are instrumental in degrading nitrogen-containing compounds, including those related to or derived from "this compound." These processes are crucial for removing hazardous substances from water, highlighting the compound's potential role in environmental cleanup and protection efforts. The effectiveness of AOPs in treating a wide range of nitrogenous pollutants underscores the importance of such compounds in environmental chemistry (Bhat & Gogate, 2021).
Material Science Applications
Amine-functionalized metal–organic frameworks (MOFs) represent a significant area of research, where the incorporation of amino groups enhances the materials' properties, such as CO2 capture capabilities. This application is directly relevant to "this compound," as it suggests potential uses in developing new MOFs for environmental and industrial applications. The interaction between CO2 and basic amino functionalities in these frameworks opens up possibilities for innovative carbon capture and storage solutions (Lin, Kong, & Chen, 2016).
Catalysis and Synthesis
The role of amine compounds in catalysis and synthetic chemistry is well-documented, with reductive amination processes being a cornerstone in the production of various alkyl amines. Understanding the reaction mechanisms and applications of compounds like "this compound" can lead to advancements in the synthesis of pharmaceuticals, agrochemicals, and other key industrial chemicals. The development of efficient catalysts and synthetic routes is crucial for the sustainable production of these compounds (Irrgang & Kempe, 2020).
Properties
IUPAC Name |
4-chloro-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPRYPAOGCTLCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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